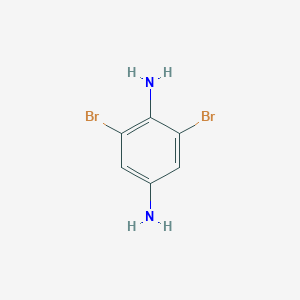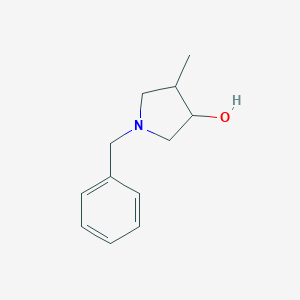
1-Benzyl-4-methylpyrrolidin-3-ol
Descripción general
Descripción
1-Benzyl-4-methylpyrrolidin-3-ol is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a potent calcium antagonist .
Synthesis Analysis
The synthesis of 1-Benzyl-4-methylpyrrolidin-3-ol involves a solution of 1-benzyl-3-pyrroline, sulfuric acid, and THF in a quartz round flask reactor.Molecular Structure Analysis
The molecular formula of 1-Benzyl-4-methylpyrrolidin-3-ol is C12H17NO . The structure can be viewed using Java or Javascript .Chemical Reactions Analysis
The pyrrolidine ring in 1-Benzyl-4-methylpyrrolidin-3-ol is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Benzyl-4-methylpyrrolidin-3-ol include a density of 1.0±0.1 g/cm3, a boiling point of 192.2±0.0 °C at 760 mmHg, and a flash point of 70.6±0.0 °C .Aplicaciones Científicas De Investigación
Chemical Properties
“1-Benzyl-4-methylpyrrolidin-3-ol” is a chemical compound with the molecular formula C12H17NO. It has a molecular weight of 191.27 . It is typically stored in a refrigerator and is available in oil form .
Chemical Synthesis
This compound can be synthesized from other compounds for research purposes . However, the specific synthesis methods and experimental procedures are not detailed in the available sources.
Potential Applications
While specific applications of “1-Benzyl-4-methylpyrrolidin-3-ol” are not mentioned in the available sources, compounds with similar structures are often used in the development of pharmaceuticals and other chemical products .
Safety And Hazards
Propiedades
IUPAC Name |
1-benzyl-4-methylpyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-10-7-13(9-12(10)14)8-11-5-3-2-4-6-11/h2-6,10,12,14H,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTDFIGIMQABQLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30579830 | |
| Record name | 1-Benzyl-4-methylpyrrolidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30579830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-4-methylpyrrolidin-3-ol | |
CAS RN |
143728-93-2 | |
| Record name | 1-Benzyl-4-methylpyrrolidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30579830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

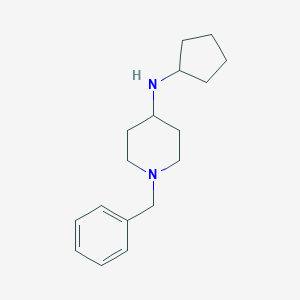
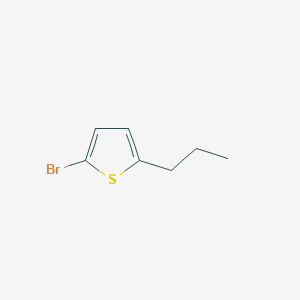
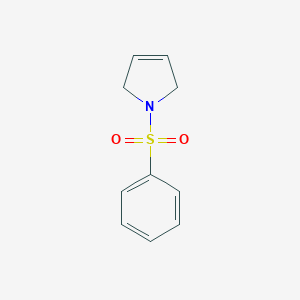
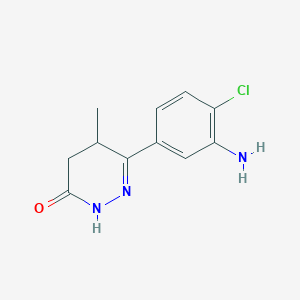
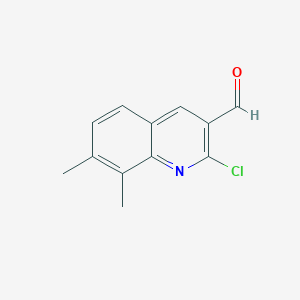
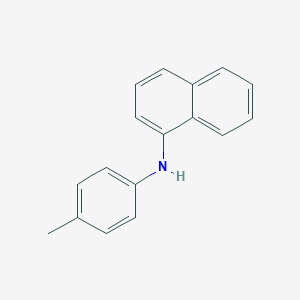

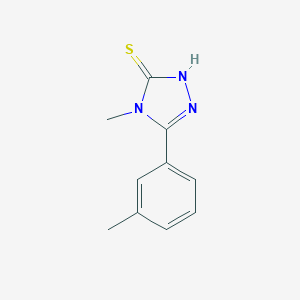
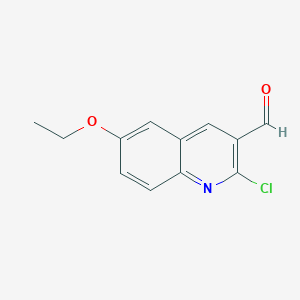
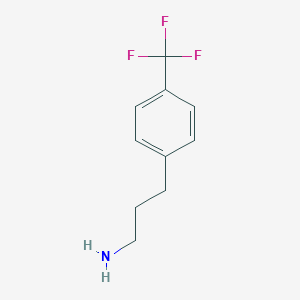

![2-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B187107.png)
